(S)-N-methyl-1-phenylethylamine hydrochloride
Overview
Description
“(S)-N-methyl-1-phenylethylamine hydrochloride” is a hydrochloride salt of an amine compound. Hydrochlorides are commonly used in medications to improve their water solubility . The “(S)” denotes the stereochemistry of the molecule, indicating it is the “left-handed” version of the molecule.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, amines can generally be synthesized through methods such as reductive amination or substitution reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenylethylamine backbone with a methyl group attached to the nitrogen atom, and a hydrochloride group attached making it a salt .
Chemical Reactions Analysis
Amines, such as “(S)-N-methyl-1-phenylethylamine”, can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water .
Scientific Research Applications
Ophthalmological Applications
(S)-N-methyl-1-phenylethylamine hydrochloride is related to phenylephrine hydrochloride, which has been extensively used in ophthalmology. Phenylephrine hydrochloride is known for its sympathomimetic activity and is an active vasopressor agent. It is particularly valued for its ability to relax the sphincter muscle of the iris and strongly contract the radial fibers, making it useful in various ophthalmic applications (Heath & Geiter, 1949).
Neurochemical Impact
The compound is structurally similar to phenylethylamine, which affects monoamine-containing neurons in the central and peripheral nervous systems. Research indicates that phenylethylamine can decrease the amine content in noradrenaline and dopamine-containing nerve terminals in the brain and in peripheral adrenergic nerve terminals in rats, suggesting a potential neurochemical impact that could be relevant to neuropsychiatric disorders and drug development (Fuxe, Grobecker, & Jonsson, 1967).
Chemical Research and Synthesis
In chemical research, the exploration of compounds like this compound contributes to understanding the influence of ring strain and group accumulation on chemical reactions and molecular stability. This has implications for synthesizing new chemical entities and understanding molecular dynamics (Wittig, 1980).
Molecular Behavior and Interaction Studies
The study of 2-phenylethyl alcohol and 2-phenylethylamine, along with their water clusters, provides insights into conformational choices, hydrogen bonding, and the behavior of electronic transitions in molecules. Such research is foundational for understanding molecular interactions, which is crucial for drug design and the development of therapeutic agents (Dickinson et al., 1998).
Enzymatic Decomposition Studies
Understanding how monoamine oxidase enzymes decompose phenylethylamine analogs, including compounds similar to this compound, is essential for neurochemical research. This knowledge is relevant for developing treatments for neuropsychiatric disorders and understanding the biochemical pathways involved in neurotransmitter metabolism (Oanca et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-N-methyl-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53690-44-1 | |
Record name | N-Methyl-1-phenylethylamine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053690441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920U8W686T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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